molecular formula C8H7BrN2 B169599 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-22-2

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B169599
CAS No.: 183208-22-2
M. Wt: 211.06 g/mol
InChI Key: FBOBGKHOQSQKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-22-2) is a brominated pyrrolopyridine derivative with a methyl substituent at the 1-position. This heterocyclic compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and cytotoxic agents.

Synthesis:
The compound is synthesized via alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using sodium hydride (NaH) and methyl iodide in tetrahydrofuran (THF), yielding a 75% isolated product . Alternative routes include nucleophilic substitution under reflux conditions, as demonstrated in the synthesis of related derivatives .

Properties

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOBGKHOQSQKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571112
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-22-2
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS serves as a selective brominating agent under mild conditions. In a representative procedure, 1H-pyrrolo[2,3-b]pyridine is dissolved in dichloromethane (DCM) with triethylamine (1.2 equiv) and treated with NBS (1.1 equiv) at room temperature for 1–16 hours. The reaction achieves high regioselectivity for the 5th position due to the electron-rich nature of the pyrrole ring.

Key Data:

Brominating AgentSolventBaseTemperatureTimeYield
NBS (1.1 equiv)DCMTriethylamineRT1–16 h85–92%

Direct Bromination with Elemental Bromine

Elemental bromine (Br₂) in chloroform at 0°C to room temperature provides an alternative route. This method requires careful stoichiometric control to avoid over-bromination.

Key Data:

Brominating AgentSolventTemperatureTimeYield
Br₂ (1.0 equiv)Chloroform0°C → RT10–60 min75–80%

Methylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Introducing the methyl group at the 1st position is typically achieved via alkylation of the pyrrole nitrogen.

Alkylation with Methyl Iodide

Treatment of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide (1.2 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at reflux for 1–4 hours affords the target compound in high yield.

Key Data:

Methylating AgentSolventBaseTemperatureTimeYield
Methyl iodide (1.2 equiv)THFNaHReflux1–4 h88–95%

Alternative Synthesis via Cyclization Strategies

Cyclization of Propargylamine Derivatives

A high-yielding route involves cyclization of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine in tert-butyl alcohol with potassium tert-butoxide (KOtBu) at 85°C for 1 hour. This method directly constructs the pyrrolo[2,3-b]pyridine core while introducing the methyl group via alkyne cyclization.

Key Data:

Starting MaterialReagentConditionsProductYield
5-Bromo-3-(prop-1-yn-1-yl)pyridin-2-amineKOtBu85°C, 1 h5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine97%

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • NBS Bromination + Methylation : Offers superior regioselectivity and scalability for industrial applications (over 90% yield).

  • Cyclization Route : Achieves the highest yield (97%) but requires specialized propargylamine starting materials.

Industrial Production Considerations

Large-scale synthesis prioritizes continuous flow systems for bromination and methylation steps, ensuring consistent quality and reduced waste. Automated reactors maintain optimal conditions (e.g., 85°C for cyclization, RT for NBS bromination) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as an important intermediate for creating more complex heterocyclic compounds. Its unique substitution pattern allows for the development of novel chemical entities that may exhibit enhanced reactivity or biological activity.

Biology

The compound has been investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). FGFRs play critical roles in various cellular processes such as proliferation and differentiation. Inhibiting these receptors can disrupt signaling pathways associated with cancer progression .

Biochemical Pathways Affected:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt pathway

These pathways are crucial for cell survival and proliferation, making FGFR inhibitors promising candidates for cancer therapy.

Medicine

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. For instance, it has demonstrated an IC50 value of approximately 10 μM against the MCF-7 breast cancer cell line .

Case Study Example:
In a study focused on FGFR inhibition, derivatives of this compound were tested against several cancer cell lines, revealing promising results in reducing tumor growth and promoting cell death in FGFR-dependent cancers.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Structural Characterization :

  • ¹H NMR (DMSO-d6): δ 3.83 (s, 3H, CH3), 6.44 (d, J = 3.4 Hz, H-3), 7.60 (d, J = 3.4 Hz, H-2), 8.21 (d, J = 2.1 Hz, H-4), 8.33 (d, J = 2.1 Hz, H-6) .
  • 13C NMR : δ 31.0 (CH3), 98.5 (C-3), 110.7 (C-5), 121.7 (C-7a), 130.3 (C-4), 131.8 (C-6), 142.2 (C-2), 145.7 (C-3a) .

The methyl group at the 1-position enhances stability by reducing nitrogen lone pair exposure, while the bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1, 3, and 3. Below is a comparative analysis:

Compound Name Substituents Key Features
5-Bromo-1H-pyrrolo[2,3-b]pyridine H at 1-position Lacks methyl group; reactive NH proton enables tosylation or alkylation .
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Tosyl at 1-position, carbaldehyde at 3 Tosyl group enhances steric bulk and stability; used in Suzuki couplings (91% yield) .
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro at 3-position Nitro group enables reduction to amines; used in multi-step syntheses .
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Phenylethynyl at 3-position Ethynyl group introduces π-conjugation; lower yield (51%) due to steric hindrance .
5-Bromo-4,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Methyl at 4,6; saturated 2,3 bond Reduced aromaticity alters electronic properties; potential for unique binding interactions .

Cytotoxicity

  • 5-Bromo-1-methyl Derivatives: Exhibit potent cytotoxicity against HCT-116 colorectal carcinoma cells (IC50 < 10 µM), attributed to the bromine atom’s electron-withdrawing effect and methyl group’s stability .
  • Fluorine-Substituted Analogs : 5-Fluoro-1-methyl derivatives show reduced activity (IC50 > 50 µM), highlighting bromine’s role in enhancing target binding .
  • Halogen-Free Derivatives : Unsubstituted pyrrolopyridines (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine) lack significant cytotoxicity, emphasizing bromine’s importance .

Kinase Inhibition

  • FGFR1 Binding : The 5-bromo substituent in 5-bromo-1-methyl derivatives forms hydrogen bonds with glycine-485 in FGFR1, improving inhibitory activity compared to trifluoromethyl analogs .

Stability and Functionalization Potential

  • Methyl Group Stability : The 1-methyl group prevents unwanted deprotonation, enhancing compound stability under basic conditions .
  • Bromine Reactivity : Enables cross-coupling reactions (e.g., with 3,4-dimethoxyphenylboronic acid ) to generate biaryl derivatives for drug discovery.

Biological Activity

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, particularly in cancer treatment, by summarizing key findings from various studies.

Overview of the Compound

This compound possesses both pyrrole and pyridine rings, which contribute to its unique pharmacological properties. The compound has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a candidate for cancer therapies targeting FGFR-related pathways .

Mode of Action
The primary mechanism by which this compound exerts its effects is through the inhibition of FGFRs. This inhibition disrupts several downstream signaling pathways, including:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt pathway

These pathways are crucial for cell proliferation and survival, particularly in cancer cells.

Biochemical Pathways
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. For instance, it has been shown to affect the MCF-7 breast cancer cell line with an IC50 value of approximately 10 μM, indicating its potency against this type of cancer .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

  • Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of several cancer cell lines, including MDA-MB-468 (breast cancer) and HT-29 (colon carcinoma), by inducing cell cycle arrest and apoptosis .
  • Apoptotic Pathways : Research indicates that the compound activates caspase-dependent apoptotic pathways. This involves mitochondrial dysfunction characterized by the loss of mitochondrial membrane potential and the release of cytochrome C into the cytosol, leading to the activation of caspases 3 and 9 .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

Study Cancer Type IC50 Value Mechanism
Study 1MCF-7 (Breast)10 μMInduction of apoptosis via caspase activation
Study 2HT-29 (Colon)150 nMCell cycle arrest at G0/G1 phase
Study 3A549 (Lung)Not specifiedInhibition of FGFR signaling

These studies underscore the compound's potential as a therapeutic agent in various cancers by targeting specific molecular pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolo[2,3-b]pyridine derivatives:

Compound FGFR Inhibition IC50 Notable Activity
This compoundVaries (10 μM)Induces apoptosis in multiple cancer types
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridineNot specifiedSimilar structural activity
5-Bromo-1H-pyrazolo[4,3-b]pyridineNot specifiedPotentially lower activity against FGFRs

This table illustrates how structural variations influence biological activity and highlights the unique position of this compound within this class of compounds.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of the parent heterocycle. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine is treated with NaH in THF, followed by methyl iodide, yielding This compound (75% yield) as a white solid after crystallization . Alternative protocols using similar alkylation conditions report higher yields (85%) when optimizing stoichiometry and reaction time . Key variables include:

  • Base selection : NaH ensures deprotonation of the NH group.
  • Solvent : THF or DMF is preferred for solubility.
  • Temperature : Reactions are often conducted at 0°C to room temperature to minimize side reactions.

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.83 ppm (CH₃ group) and aromatic protons between δ 6.44–8.33 ppm confirm substitution patterns .
    • ¹³C NMR : Signals for the methyl group (~31 ppm) and brominated aromatic carbons (~110–145 ppm) validate regiochemistry .
  • X-ray Crystallography : Single-crystal studies reveal planar azaindole frameworks with N–H⋯N hydrogen bonding, critical for understanding solid-state interactions .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 211.0) and bromine isotope patterns .

Advanced Research Questions

Q. How can functionalization at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core be achieved for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Suzuki-Miyaura Coupling : At the 5-position, bromine serves as a handle for cross-coupling with aryl/heteroaryl boronic acids. For example, coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives (58% yield) .
  • Electrophilic Substitution : Nitration at the 3-position (using HNO₃) introduces nitro groups, enabling further reduction to amines for diversification .
  • Alkyne Insertion : Sonogashira reactions at the 3-iodo intermediate (e.g., 15 ) with phenylacetylene yield ethynyl-substituted derivatives (51% yield) .

Q. How do substituents at the 3- and 5-positions modulate biological activity, such as kinase inhibition?

Methodological Answer:

  • Hydrogen Bonding : A 3-carbaldehyde group forms hydrogen bonds with kinase hinge regions (e.g., FGFR1’s D641 residue), enhancing inhibitory activity .
  • Hydrophobic Interactions : Bulky 5-aryl substituents (e.g., 3,4-dimethoxyphenyl) occupy hydrophobic pockets, improving binding affinity .
  • Electron-Withdrawing Groups : Bromine at the 5-position increases electrophilicity, facilitating covalent interactions in targeted therapies .

Q. How can contradictory data in synthetic yields or purity be resolved during protocol optimization?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, reagent quality) to address discrepancies between 75% and 85% yields.
  • Chromatographic Purity : Use silica gel flash chromatography (heptane/EtOAc gradients) to isolate products >98% pure .
  • Scale-Up Adjustments : For large-scale synthesis, replace hazardous reagents (e.g., NaH) with safer alternatives like K₂CO₃ in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.